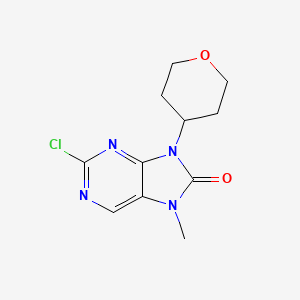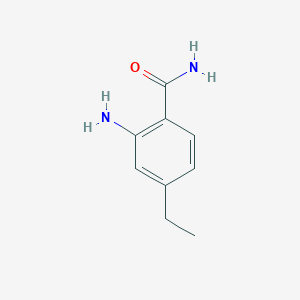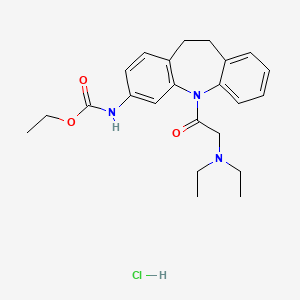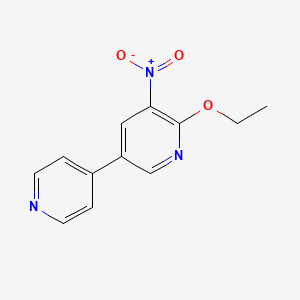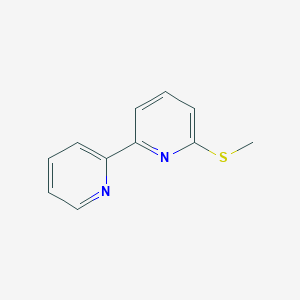
6-(Methylthio)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylthio)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The presence of a methylthio group at the 6-position of one of the pyridine rings adds unique chemical properties to this compound. Bipyridines are known for their ability to form complexes with metals, making them valuable in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-2,2’-bipyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 6-bromo-2,2’-bipyridine can be reacted with methylthioboronic acid under suitable conditions to yield 6-(Methylthio)-2,2’-bipyridine .
Industrial Production Methods
Industrial production of 6-(Methylthio)-2,2’-bipyridine typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylthio)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine rings.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified bipyridine derivatives.
Substitution: Various substituted bipyridine compounds.
Applications De Recherche Scientifique
6-(Methylthio)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 6-(Methylthio)-2,2’-bipyridine largely depends on its ability to form complexes with metals. These metal complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, in catalytic applications, the metal center in the complex can facilitate various chemical transformations by providing a reactive site for substrate binding and activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Lacks the methylthio group, making it less versatile in certain chemical reactions.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups at different positions, affecting its electronic properties.
6,6’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups instead of a methylthio group.
Uniqueness
6-(Methylthio)-2,2’-bipyridine is unique due to the presence of the methylthio group, which enhances its ability to participate in various chemical reactions and form stable metal complexes. This makes it particularly valuable in applications requiring specific electronic and steric properties.
Propriétés
Numéro CAS |
219753-23-8 |
|---|---|
Formule moléculaire |
C11H10N2S |
Poids moléculaire |
202.28 g/mol |
Nom IUPAC |
2-methylsulfanyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H10N2S/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3 |
Clé InChI |
IUCONLZLNVSHGG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


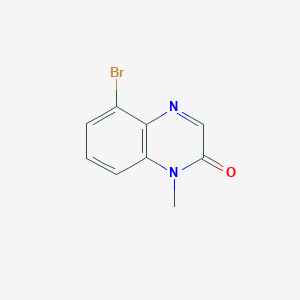


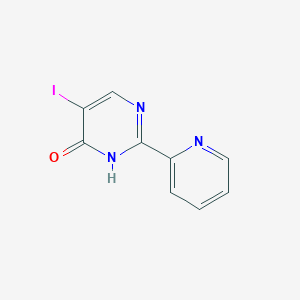

![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
